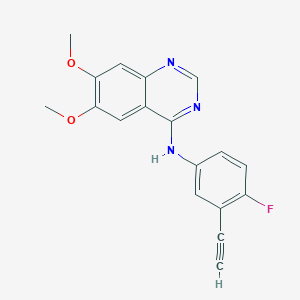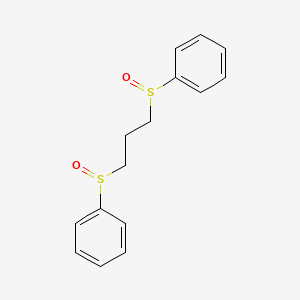
1,1'-(Propane-1,3-diyldisulfinyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(phenylsulfinyl)propane is an organic compound that features two phenylsulfinyl groups attached to a propane backbone. This compound is known for its flexibility and ability to form coordination polymers, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(phenylsulfinyl)propane can be synthesized through the oxidation of 1,3-bis(phenylthio)propane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoxide groups .
Industrial Production Methods
While specific industrial production methods for 1,3-bis(phenylsulfinyl)propane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(phenylsulfinyl)propane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide groups to sulfone groups.
Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfinyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-CPBA in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: 1,3-Bis(phenylsulfonyl)propane.
Reduction: 1,3-Bis(phenylthio)propane.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,3-bis(phenylsulfinyl)propane.
Scientific Research Applications
1,3-Bis(phenylsulfinyl)propane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique structural properties.
Biology: Investigated for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,3-bis(phenylsulfinyl)propane involves its ability to coordinate with metal ions through its sulfoxide groups. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylsulfinyl)butane: Similar structure but with a longer carbon chain.
1,3-Bis(phenylthio)propane: The reduced form of 1,3-bis(phenylsulfinyl)propane.
1,3-Bis(phenylsulfonyl)propane: The fully oxidized form of 1,3-bis(phenylsulfinyl)propane.
Uniqueness
1,3-Bis(phenylsulfinyl)propane is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This flexibility makes it a versatile compound in synthetic chemistry and coordination chemistry .
Properties
CAS No. |
157641-19-5 |
|---|---|
Molecular Formula |
C15H16O2S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(benzenesulfinyl)propylsulfinylbenzene |
InChI |
InChI=1S/C15H16O2S2/c16-18(14-8-3-1-4-9-14)12-7-13-19(17)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
LACWLBBCHSRDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCCS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




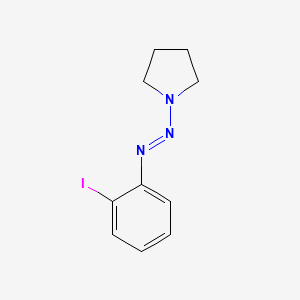
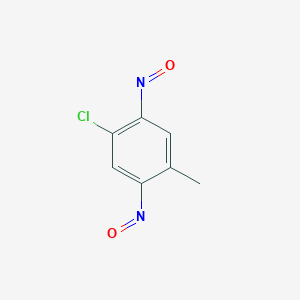
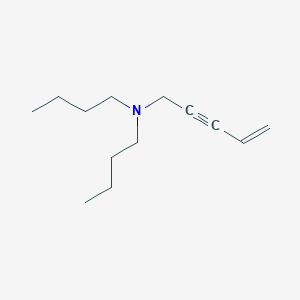
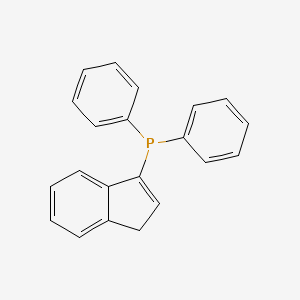

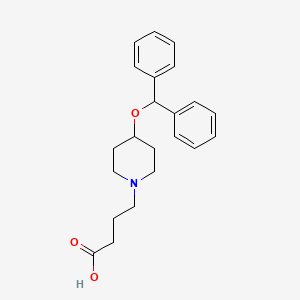
![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)
